[(4-Chloro-3-fluorophenyl)methyl](propyl)amine
Description
(4-Chloro-3-fluorophenyl)methylamine is a secondary amine featuring a benzyl group substituted with chlorine (Cl) at the para position and fluorine (F) at the meta position, along with a propyl chain attached to the nitrogen atom. The presence of halogen atoms (Cl and F) enhances lipophilicity and may influence electronic interactions in biological systems .
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
N-[(4-chloro-3-fluorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 |
InChI Key |
YKBWBGHDRPOMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The most widely documented method involves the nucleophilic substitution of 4-chloro-3-fluorobenzyl chloride with propylamine. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride group from the benzyl chloride derivative. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine and drive the reaction forward.
Key Reaction Conditions:
-
Molar Ratio: A 1:1.2 molar ratio of 4-chloro-3-fluorobenzyl chloride to propylamine ensures excess amine for complete conversion.
-
Temperature: Optimal yields are achieved at 60–80°C, with reaction times ranging from 6–12 hours.
-
Solvent: Acetonitrile is preferred due to its high dielectric constant, which stabilizes ionic intermediates.
Optimization Strategies
Recent studies highlight the role of solvent polarity and base strength in maximizing yield. For instance, replacing K₂CO₃ with a stronger base like sodium hydride (NaH) in tetrahydrofuran (THF) reduces side-product formation, such as the elimination of HCl to form alkenes. However, this approach requires anhydrous conditions and inert atmospheres, increasing operational complexity.
Table 1: Comparative Yields Under Different Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 80 | 72 |
| NaOH | DMF | 60 | 68 |
| NaH | THF | 25 | 85 |
Purification and Characterization
Crude product purification involves vacuum distillation to remove unreacted propylamine, followed by recrystallization from a hexane/ethyl acetate mixture (3:1 v/v). The final compound is characterized by:
-
¹H NMR (CDCl₃): δ 7.35–7.25 (m, 3H, Ar–H), 3.72 (s, 2H, CH₂N), 2.51 (t, 2H, CH₂CH₂CH₃), 1.55–1.45 (m, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, CH₃).
-
MS (EI+): m/z 201.67 [M]⁺, consistent with the molecular formula C₁₀H₁₃ClFN.
Catalytic N-Alkylation Using Triarylborane
Catalyst Design and Reaction Setup
A novel approach employs tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a catalyst for the N-alkylation of amines with aryl esters. While originally developed for benzhydryl esters, this method adapts well to (4-Chloro-3-fluorophenyl)methylamine synthesis by replacing the ester with 4-chloro-3-fluorobenzyl benzoate.
Reaction Scheme:
4-Chloro-3-fluorobenzyl benzoate + Propylamine → (4-Chloro-3-fluorophenyl)methylamine + Benzoic acid
Advantages Over Traditional Methods:
Experimental Protocol
-
Catalyst Loading: 5 mol% B(C₆F₅)₃ relative to the benzyl ester.
-
Solvent System: Toluene or dichloromethane (DCM) under nitrogen atmosphere.
-
Workup: The reaction mixture is quenched with aqueous HCl (1M), and the product is extracted with DCM. Purification via flash chromatography (hexane/ethyl acetate, 4:1) yields the amine in 78–82% purity.
Table 2: Catalytic N-Alkylation Performance
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | Toluene | 24 | 82 |
| 10 | DCM | 12 | 85 |
Alternative Synthetic Routes
Grignard Reagent Approach
Reacting 4-chloro-3-fluorobenzyl magnesium chloride with propylamine in THF provides a third route. However, this method is less favored due to the pyrophoric nature of Grignard reagents and lower yields (~60%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-Chloro-3-fluorophenyl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3-fluorophenyl)methylamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.
Medicine
In medicinal chemistry, (4-Chloro-3-fluorophenyl)methylamine is explored for its potential therapeutic properties. It is investigated for its activity against certain diseases, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the thermal stability and mechanical strength of the resulting materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares (4-Chloro-3-fluorophenyl)methylamine with analogous compounds, highlighting the impact of substituents:
| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Effects |
|---|---|---|---|---|
| (4-Chloro-3-fluorophenyl)methylamine | 4-Cl, 3-F | C₁₀H₁₃ClFN | ~201.67 (estimated) | High lipophilicity due to halogens; electron-withdrawing groups may reduce reactivity . |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Br, 4-F | C₁₀H₁₃BrFN | 246.12 | Increased molecular weight and steric bulk from bromine; potential for halogen bonding . |
| (3-Methoxy-4-methylphenyl)methylamine | 3-OCH₃, 4-CH₃ | C₁₂H₁₉NO | 193.29 | Electron-donating methoxy/methyl groups enhance solubility; lower oxidative stability . |
| (3-Methoxy-4-propoxyphenyl)methylamine | 3-OCH₃, 4-OCH₂CH₂CH₃ | C₁₄H₂₃NO₂ | 237.34 | Extended alkoxy chain increases hydrophobicity and steric hindrance . |
| (4-Methylphenyl)methylamine hydrochloride | 4-CH₃ | C₁₁H₁₈ClN | 199.72 | Reduced halogen effects; higher basicity due to methyl group . |
Steric and Electronic Considerations
- Steric Hindrance : The propyl group (A value = 1.8) provides moderate steric hindrance, intermediate between methyl (1.7) and tert-butyl (4.0). This may influence interactions with enzymes or receptors .
- Hydrogen Bonding : Fluorine’s electronegativity could facilitate weak hydrogen bonding, whereas bromine in the bromo-fluoro analog may engage in halogen bonding .
Biological Activity
(4-Chloro-3-fluorophenyl)methylamine is an organic compound notable for its unique structural features, including a chloro and a fluoro substituent on the phenyl ring, which significantly influence its biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (4-Chloro-3-fluorophenyl)methylamine is C12H16ClF, with a molecular weight of approximately 215.69 g/mol. The presence of halogen substituents enhances its reactivity and biological interactions, making it a subject of interest in various pharmacological studies.
Biological Activity
Research indicates that compounds structurally related to (4-Chloro-3-fluorophenyl)methylamine exhibit a range of biological activities:
- Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties, suggesting potential therapeutic applications against bacterial infections.
- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, compounds with similar structures have been tested against various cancer cell lines, displaying promising cytotoxic effects .
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, influencing behaviors related to stress and reward pathways .
The biological activity of (4-Chloro-3-fluorophenyl)methylamine is believed to be mediated through its ability to interact with various molecular targets within biological systems. The electron-withdrawing effects of the chloro and fluoro groups enhance nucleophilicity and facilitate electrophilic aromatic substitution reactions, which can lead to interactions with cellular receptors or enzymes.
Synthesis
The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves several key steps:
- Formation of the Phenolic Intermediate : Starting from 4-chloro-3-fluorobenzaldehyde, a nucleophilic substitution reaction can be employed to introduce the propylamine group.
- Reduction : The resulting intermediate can undergo reduction to yield the final amine product.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| (4-Chloro-3-fluorophenyl)methylamine | Anticancer (MCF7 Cell Line) | 2.12 ± 0.15 | |
| Related Compound A | Antibacterial | 0.5 | |
| Related Compound B | Anticancer (A375 Cell Line) | 4.2 |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of halogenated phenylamines, (4-Chloro-3-fluorophenyl)methylamine was evaluated against several cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 2.12 µM against the MCF7 breast cancer cell line. This suggests that the halogen substitutions may enhance its binding affinity to target proteins involved in cancer progression .
Q & A
Q. How can the molecular structure of (4-Chloro-3-fluorophenyl)methylamine be experimentally confirmed?
- Methodological Answer : The compound's structure is validated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) . For NMR, analyze chemical shifts to confirm the presence of the 4-chloro-3-fluorophenyl group (aromatic protons at ~6.8–7.4 ppm) and propylamine chain (CH₂ groups at ~1.4–3.0 ppm). MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the molecular formula. High-resolution MS (HRMS) further confirms exact mass .
Q. What are the common synthetic routes for (4-Chloro-3-fluorophenyl)methylamine?
- Methodological Answer : A primary route involves alkylation of propylamine with 4-chloro-3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ or NaH in anhydrous THF/DMF). Key steps:
- Reaction Conditions : 60–80°C, inert atmosphere, 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
- Yield Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. How can the purity and stability of this compound be assessed?
- Methodological Answer :
- Purity : Analyze via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison with standards).
- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Thermal gravimetric analysis (TGA) identifies decomposition temperatures, while UV-Vis spectroscopy monitors photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound's reactivity?
- Methodological Answer : The chlorine and fluorine substituents on the phenyl ring create electron-withdrawing effects , polarizing the benzyl C–H bond and enhancing electrophilicity. The propylamine chain introduces steric hindrance, slowing nucleophilic attacks. Computational studies (e.g., DFT calculations) quantify these effects by analyzing bond angles, Mulliken charges, and frontier molecular orbitals .
Q. What experimental strategies are used to determine binding affinities with biological targets?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to measure displacement curves (IC₅₀ values) against receptors (e.g., GPCRs).
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (kₐₙ, kₒff) to derive equilibrium dissociation constants (KD) .
Q. How can computational modeling guide the optimization of this compound for specific targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding poses in target active sites (e.g., enzymes, ion channels).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanoseconds to assess stability and identify critical residues for binding.
- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives .
Q. What are the key considerations for designing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Modify the phenyl ring (e.g., replace Cl/F with Br/CF₃) or propyl chain (e.g., cyclopropyl or branched alkyl groups).
- Bioisosteric Replacement : Substitute the amine with azaheterocycles (e.g., piperidine, morpholine) to modulate lipophilicity and bioavailability.
- In Vitro Screening : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) and cytotoxicity panels (e.g., HepG2 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
